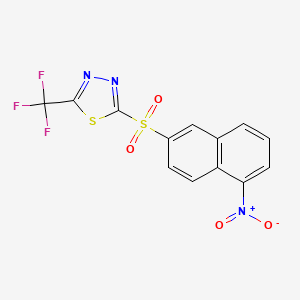- CAS No. 62723-69-7](/img/structure/B14514910.png)
Diazene, [1-(4-butoxyphenyl)ethyl](2-ethoxyethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diazene, 1-(4-butoxyphenyl)ethyl- is an organic compound with the molecular formula C20H26N2O3 It belongs to the class of diazenes, which are characterized by the presence of a nitrogen-nitrogen double bond
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diazene, 1-(4-butoxyphenyl)ethyl- typically involves the reaction of appropriate aromatic amines with nitrosating agents. One common method is the reaction of 4-butoxyaniline with nitrous acid, followed by coupling with 2-ethoxyethylamine. The reaction is usually carried out in an acidic medium to facilitate the formation of the diazene linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
化学反応の分析
Types of Reactions
Diazene, 1-(4-butoxyphenyl)ethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the diazene linkage to hydrazine or amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of hydrazine or amine derivatives.
Substitution: Introduction of various substituents on the aromatic rings.
科学的研究の応用
Diazene, 1-(4-butoxyphenyl)ethyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Diazene, 1-(4-butoxyphenyl)ethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The diazene linkage can also undergo redox reactions, influencing cellular redox balance and signaling pathways.
類似化合物との比較
Similar Compounds
Diazene, bis(4-methoxyphenyl)-, 1-oxide: Similar in structure but with methoxy groups instead of butoxy and ethoxy groups.
Azoxybenzene: A simpler diazene compound with two phenyl groups.
Uniqueness
Diazene, 1-(4-butoxyphenyl)ethyl- is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of butoxy and ethoxy groups can enhance its solubility and interaction with biological membranes, making it a valuable compound for various applications.
特性
CAS番号 |
62723-69-7 |
|---|---|
分子式 |
C16H26N2O2 |
分子量 |
278.39 g/mol |
IUPAC名 |
1-(4-butoxyphenyl)ethyl-(2-ethoxyethyl)diazene |
InChI |
InChI=1S/C16H26N2O2/c1-4-6-12-20-16-9-7-15(8-10-16)14(3)18-17-11-13-19-5-2/h7-10,14H,4-6,11-13H2,1-3H3 |
InChIキー |
GNRNEIZJJBYMTI-UHFFFAOYSA-N |
正規SMILES |
CCCCOC1=CC=C(C=C1)C(C)N=NCCOCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


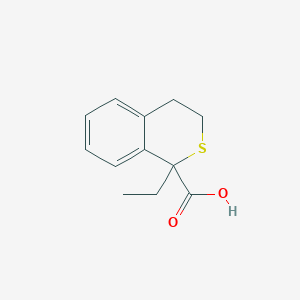


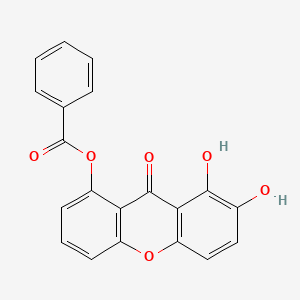
![9,10,10-Tris[4-(trifluoromethyl)phenyl]-9,10-dihydrophenanthren-9-OL](/img/structure/B14514846.png)
![1,1',1''-[Boranetriyltris(methylene)]tris(pentamethyldisilane)](/img/structure/B14514852.png)
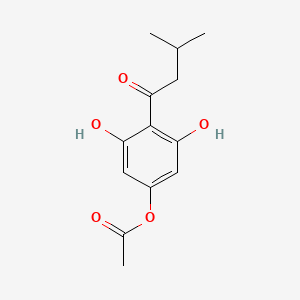

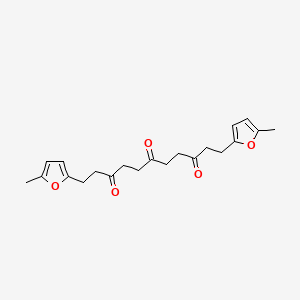


![3-[3-([1,1'-Biphenyl]-4-yl)-3-oxoprop-1-en-1-yl]benzonitrile](/img/structure/B14514914.png)

